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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed methodology for the large-scale synthesis of 3-
Bromopyridine-2-carboxylic acid, a key building block in pharmaceutical and agrochemical

research. The described two-step synthesis route involves the bromination of 2-methylpyridine

to yield 3-bromo-2-methylpyridine, followed by the oxidation of the methyl group to the

corresponding carboxylic acid. This protocol is designed to be scalable for industrial

applications, focusing on process efficiency and product purity.

Introduction
3-Bromopyridine-2-carboxylic acid, also known as 3-bromopicolinic acid, is a valuable

heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. Its

structural features, including the carboxylic acid and bromine substituents on the pyridine ring,

allow for diverse chemical modifications, making it a versatile precursor in the development of

novel therapeutic agents and crop protection chemicals. The strategic placement of the

bromine atom and the carboxylic acid group enables various cross-coupling reactions and

amide bond formations, respectively, facilitating the construction of complex molecular

architectures. This application note outlines a reliable and scalable two-step process for the

synthesis of 3-Bromopyridine-2-carboxylic acid, starting from readily available 2-

methylpyridine.
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Overall Reaction Scheme
The synthesis of 3-Bromopyridine-2-carboxylic acid is accomplished in two sequential steps:

Bromination of 2-Methylpyridine: 2-Methylpyridine is brominated to produce 3-bromo-2-

methylpyridine.

Oxidation of 3-Bromo-2-methylpyridine: The methyl group of 3-bromo-2-methylpyridine is

oxidized to a carboxylic acid to yield the final product.

Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-methylpyridine
This protocol is adapted from established methods for the bromination of pyridine derivatives.

Materials and Equipment:

Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux

condenser.

Addition funnel.

Receiving flasks.

Vacuum distillation apparatus.

2-Methylpyridine

Aluminum chloride (anhydrous)

Bromine

Ice

Concentrated hydrochloric acid

8M Sodium hydroxide solution
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Diethyl ether (or other suitable extraction solvent)

Saturated brine solution

Anhydrous sodium sulfate

Procedure:

Reaction Setup: In a clean and dry large-scale reactor, charge anhydrous aluminum chloride.

Addition of 2-Methylpyridine: Slowly add 2-methylpyridine to the aluminum chloride with

continuous stirring. An exothermic reaction will occur; maintain the temperature of the

mixture at approximately 100°C.

Bromination: Once the temperature is stable at 100°C, begin the dropwise addition of

bromine via an addition funnel over a period of 1-2 hours. Maintain the reaction temperature

at 100°C throughout the addition.

Reaction Completion: After the complete addition of bromine, continue to stir the reaction

mixture at 100°C for an additional 30 minutes to ensure the reaction goes to completion.

Quenching and Acidification: Cool the reaction mixture to room temperature and then

carefully pour it over a large quantity of crushed ice. Acidify the resulting aqueous mixture

with concentrated hydrochloric acid.

Work-up: Wash the acidic aqueous solution with diethyl ether to remove non-basic

impurities. Carefully basify the aqueous layer with an 8M sodium hydroxide solution until it is

strongly alkaline.

Extraction: Extract the product from the basic aqueous layer with several portions of diethyl

ether.

Drying and Concentration: Combine the organic extracts and wash with a saturated brine

solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure to obtain the crude 3-bromo-2-methylpyridine.
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Purification: Purify the crude product by vacuum distillation to yield pure 3-bromo-2-

methylpyridine as a colorless oil.

Step 2: Synthesis of 3-Bromopyridine-2-carboxylic acid
This protocol utilizes a potassium permanganate oxidation, a well-established method for

converting alkylpyridines to their corresponding carboxylic acids.

Materials and Equipment:

Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux

condenser.

Filtration unit.

Drying oven.

3-Bromo-2-methylpyridine (from Step 1)

Potassium permanganate (KMnO₄)

Sodium hydroxide

Sulfuric acid (concentrated)

Water

Procedure:

Reaction Setup: Charge the reactor with a calculated amount of water and add 3-bromo-2-

methylpyridine with stirring.

Addition of Oxidant: While stirring the mixture, slowly add potassium permanganate in

portions. The reaction is exothermic; maintain the temperature of the reaction mixture

between 80-90°C during the addition.

Reaction Monitoring: After the addition of potassium permanganate is complete, maintain the

reaction mixture at 90-95°C with vigorous stirring. The progress of the reaction can be
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monitored by the disappearance of the purple color of the permanganate. The reaction is

typically complete within 4-6 hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the

mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with hot

water to recover any entrained product.

Isolation of Product: Combine the filtrate and the washings. Acidify the solution with

concentrated sulfuric acid to a pH of approximately 3-4. The desired 3-Bromopyridine-2-
carboxylic acid will precipitate out of the solution.

Purification and Drying: Collect the precipitated solid by filtration, wash it with cold water, and

dry it in a vacuum oven at 60-70°C to a constant weight.

Data Presentation
Parameter Step 1: Bromination Step 2: Oxidation

Starting Material 2-Methylpyridine 3-Bromo-2-methylpyridine

Molecular Weight ( g/mol ) 93.13 172.02

Key Reagents Aluminum chloride, Bromine Potassium permanganate

Product 3-Bromo-2-methylpyridine
3-Bromopyridine-2-carboxylic

acid

Molecular Weight ( g/mol ) 172.02 202.01

Typical Molar Ratio (Starting

Material:Reagent)

1 : 1.5 (2-

Methylpyridine:Bromine)

1 : 2.5 (3-Bromo-2-

methylpyridine:KMnO₄)

Reaction Temperature 100°C 90-95°C

Reaction Time 2-3 hours 4-6 hours

Typical Yield 40-50% 70-80%

Purity (by HPLC) >98% >99%

Visualizations
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Experimental Workflow

Start: 2-Methylpyridine
& Aluminum Chloride

Bromination
(Add Bromine @ 100°C)

Quench, Acidify,
Basify & Extract Vacuum Distillation Intermediate:

3-Bromo-2-methylpyridine
Oxidation

(Add KMnO4 @ 90-95°C)
Filter MnO2,

Acidify Filtrate Filter, Wash & Dry Final Product:
3-Bromopyridine-2-carboxylic acid

Click to download full resolution via product page

Caption: Overall workflow for the two-step synthesis of 3-Bromopyridine-2-carboxylic acid.

Safety and Environmental Considerations
Bromine: Highly corrosive and toxic. All manipulations should be performed in a well-

ventilated fume hood with appropriate personal protective equipment (PPE), including

gloves, goggles, and a face shield.

Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible

materials.

Waste Disposal: All chemical waste, including acidic and basic aqueous layers and

manganese dioxide, should be neutralized and disposed of in accordance with local

environmental regulations.

Conclusion
The described two-step protocol provides a comprehensive and scalable method for the

synthesis of high-purity 3-Bromopyridine-2-carboxylic acid. By following the detailed

experimental procedures and adhering to the safety precautions, researchers and drug

development professionals can efficiently produce this valuable intermediate for their synthetic

needs. The clear data presentation and workflow visualization are intended to facilitate the

implementation of this synthesis on a large scale.

To cite this document: BenchChem. [Application Note and Protocol: Large-Scale Synthesis
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[https://www.benchchem.com/product/b021943#large-scale-synthesis-of-3-bromopyridine-2-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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